1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol
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Overview
Description
1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol typically involves multi-step organic reactions. One common method includes the reaction of ethylene glycol with specific reagents to form the desired compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve continuous preparation methods, such as the reductive dimerization of furan-2-carbaldehyde. This process can be carried out chemically or electrochemically, often utilizing static mixers to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using periodic acid, leading to the cleavage of carbon-carbon bonds.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Periodic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodic acid can yield formaldehyde and other smaller molecules .
Scientific Research Applications
1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound forms intermediate structures that facilitate the cleavage of carbon-carbon bonds . The presence of amino and hydroxyl groups allows for hydrogen bonding and other interactions that influence its reactivity.
Comparison with Similar Compounds
Ethane-1,2-diol (Ethylene Glycol): A simpler diol with similar reactivity in oxidation and reduction reactions.
(1S)-2-O-Z-feruloyl-1-(4-hydroxyphenyl)ethane-1,2-diol: A ferulic acid derivative with anticoagulant properties.
Properties
Molecular Formula |
C6H13NO4 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-(4-amino-5-hydroxyoxolan-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO4/c7-3-1-5(4(9)2-8)11-6(3)10/h3-6,8-10H,1-2,7H2 |
InChI Key |
ZZVULGUHPNMUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1C(CO)O)O)N |
Origin of Product |
United States |
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